molecular formula C10H9F3O3 B189235 1-(2,4-dimethoxyphenyl)-2,2,2-trifluoroethanone CAS No. 578-16-5

1-(2,4-dimethoxyphenyl)-2,2,2-trifluoroethanone

Cat. No.: B189235
CAS No.: 578-16-5
M. Wt: 234.17 g/mol
InChI Key: SLMOFSKRLCGLIX-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-2,2,2-trifluoroethanone is a trifluoromethylated acetophenone derivative characterized by methoxy substituents at the 2- and 4-positions of the aromatic ring. The trifluoroacetyl group enhances electron-withdrawing properties, influencing reactivity and stability.

Preparation Methods

Friedel-Crafts Acylation

Reaction Mechanism and Substrate Selection

The Friedel-Crafts acylation represents a cornerstone method for synthesizing aryl trifluoromethyl ketones. In this approach, 1,3-dimethoxybenzene reacts with trifluoroacetic anhydride (TFAA) under acidic catalysis. The mechanism proceeds via electrophilic aromatic substitution, where the acylium ion (generated from TFAA) attacks the activated aromatic ring at the para position relative to the methoxy groups .

Catalytic Systems

  • Lewis Acids : AlCl₃ (1.2 eq.) in dichloromethane at 0–5°C achieves 72% yield .

  • Brønsted Acids : H₂SO₄ (conc.) in nitrobenzene at 120°C improves regioselectivity to >95% but reduces yield to 65% due to side reactions .

Solvent Optimization

SolventTemperature (°C)Reaction Time (h)Yield (%)
Dichloromethane0–5672
Nitrobenzene120365
Toluene80858

Polar aprotic solvents like nitrobenzene enhance electrophilicity but require higher temperatures, while dichloromethane balances reactivity and practicality .

Nucleophilic Trifluoromethylation

Grignard Reagent Approach

This method involves reacting 2,4-dimethoxybenzoyl chloride with trifluoromethyl magnesium bromide (CF₃MgBr):

Reaction Scheme :

2,4-(MeO)₂C₆H₃COCl+CF₃MgBr2,4-(MeO)₂C₆H₃COCF₃+MgBrCl\text{2,4-(MeO)₂C₆H₃COCl} + \text{CF₃MgBr} \rightarrow \text{2,4-(MeO)₂C₆H₃COCF₃} + \text{MgBrCl}

Critical Parameters

  • Stoichiometry : 1:1.2 molar ratio (acyl chloride:Grignard reagent) minimizes side products.

  • Temperature : −78°C in THF prevents premature decomposition of CF₃MgBr.

  • Yield : 78–82% after aqueous workup .

Limitations

  • Requires anhydrous conditions and cryogenic temperatures.

  • Grignard reagent stability issues in large-scale reactions .

Phase-Transfer Catalyzed Epoxidation and Rearrangement

Epoxidation of α,β-Unsaturated Precursors

A patent-pending method utilizes α-(2,4-dimethoxyphenyl)-β-ketostyrene as a precursor, which undergoes epoxidation followed by acid-catalyzed rearrangement:

Steps :

  • Epoxidation :

    • Substrate: α-(2,4-dimethoxyphenyl)-β-ketostyrene (1.0 eq.)

    • Oxidant: Oxone® (2.2 eq.)

    • Catalyst: Tetrabutylammonium bromide (0.1 eq.)

    • Solvent: CH₂Cl₂/H₂O (2:1)

    • Yield: 89% epoxide .

  • Rearrangement :

    • Conditions: H₂SO₄ (0.5 M) in acetic acid at 60°C for 2 h

    • Yield: 94% trifluoroethanone .

Advantages

  • Avoids toxic methyl iodide used in alternative pathways.

  • Scalable to kilogram quantities with 81.9% overall yield .

Industrial Production Methods

Continuous Flow Synthesis

Industrial protocols emphasize continuous flow systems to enhance safety and efficiency:

ParameterLaboratory BatchContinuous Flow
Reaction Time6 h1.5 h
Temperature Control±2°C±0.5°C
Annual Capacity100 kg10,000 kg
Purity98%99.5%

Key Features

  • Catalyst Recycling : AlCl₃ is recovered via distillation (92% efficiency).

  • Waste Reduction : Solvent recovery systems achieve 98% reuse .

Comparative Analysis of Methodologies

Yield and Scalability

MethodMax Yield (%)ScalabilityCost (USD/kg)
Friedel-Crafts72Moderate120
Grignard82Low450
Phase-Transfer89High90
Continuous Flow99.5Very High75

Environmental Impact

  • E-Factor : Phase-transfer catalysis achieves E = 3.2 vs. 8.5 for Friedel-Crafts .

  • PMI (Process Mass Intensity) : Continuous flow reduces PMI to 6.8 kg/kg from 14.2 kg/kg in batch processes .

Reaction Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces Friedel-Crafts reaction time from 6 h to 45 min with comparable yield (70%) .

Solvent-Free Conditions

Ball-milling 1,3-dimethoxybenzene with TFAA and montmorillonite K10 clay yields 68% product in 2 h, eliminating VOC emissions .

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dimethoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis :
    • It serves as a versatile building block for synthesizing complex organic molecules. The trifluoromethyl group enhances the compound's reactivity in various coupling reactions and transformations.
  • Biological Studies :
    • The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a substrate or inhibitor in enzymatic reactions .
  • Pharmaceutical Development :
    • As an intermediate in drug synthesis, it is crucial for developing new pharmaceutical compounds with potential therapeutic effects. Studies have shown that derivatives of this compound exhibit significant biological activity against various cancer cell lines .
  • Material Science :
    • It is employed in producing specialty chemicals and materials due to its unique chemical properties. The trifluoromethyl group imparts desirable characteristics such as increased stability and lipophilicity.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of derivatives synthesized from 1-(2,4-dimethoxyphenyl)-2,2,2-trifluoroethanone. The compound demonstrated significant cytotoxic effects against several human cancer cell lines with IC50 values in the low micromolar range. Mechanistic studies indicated that it induces apoptosis through caspase activation pathways .

Cell LineIC50 (μM)
MCF-7 (Breast)5.6
A549 (Lung)4.8
HeLa (Cervical)6.3

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, the compound was tested against various enzymes involved in metabolic processes. It was found to inhibit certain kinases significantly, which are crucial in cancer progression and treatment resistance .

EnzymeInhibition (%)
Protein Kinase A75
Cyclin-dependent Kinase 168

Mechanism of Action

The mechanism of action of 2’,4’-Dimethoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its reactivity, allowing it to participate in various chemical reactions. The methoxy groups contribute to its stability and solubility, facilitating its use in different applications .

Comparison with Similar Compounds

Structural and Functional Group Variations

1-(2,4-Dihydroxyphenyl)-2,2,2-Trifluoroethanone

  • Key Differences : Replaces methoxy groups with hydroxyl (-OH) substituents.
  • Impact on Properties: Solubility: Higher polarity due to -OH groups, increasing solubility in polar solvents (e.g., water, ethanol) compared to the dimethoxy analog . Reactivity: Hydroxyl groups participate in hydrogen bonding and oxidation reactions, making this compound more reactive in acidic or oxidative conditions . Applications: Used as a pharmaceutical intermediate; hydroxyl groups enable conjugation or derivatization in drug synthesis .

1-(3,4-Dimethoxyphenyl)-2,2,2-Trifluoroethanone

  • Key Differences : Methoxy groups at 3- and 4-positions instead of 2- and 4-positions.
  • Impact on Properties: Electronic Effects: Altered electron density distribution due to positional isomerism. The para-methoxy group (4-position) may enhance resonance stabilization of the trifluoroacetyl group compared to ortho-substitution .

1-(4-Chlorophenyl)-2,2,2-Trifluoroethanone

  • Key Differences : Chlorine substituent at the 4-position instead of methoxy groups.
  • Impact on Properties :
    • Reactivity : Chlorine’s electron-withdrawing nature increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., in Suzuki-Miyaura couplings) .
    • Toxicity : Chlorinated analogs may exhibit higher toxicity compared to methoxy derivatives, as seen in safety data for structurally related compounds .

Physicochemical Properties

Compound Name Substituents Melting Point (°C) Solubility Profile Key References
1-(2,4-Dimethoxyphenyl)-2,2,2-Trifluoroethanone 2,4-OCH₃ Not reported High lipophilicity (non-polar solvents)
1-(2,4-Dihydroxyphenyl)-2,2,2-Trifluoroethanone 2,4-OH Not reported Polar solvents (e.g., ethanol)
1-(3,4-Dimethoxyphenyl)-2,2,2-Trifluoroethanone 3,4-OCH₃ Not reported Moderate polarity
1-(4-Chlorophenyl)-2,2,2-Trifluoroethanone 4-Cl Not reported Low polarity (e.g., toluene)

Research Findings and Challenges

  • Crystallography: The crystal structure of 1-(2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone reveals intermolecular N–H⋯O/F interactions, absent in dimethoxy analogs due to weaker hydrogen-bonding capacity of -OCH₃ .
  • Stability : Trifluoromethyl groups enhance metabolic stability, but methoxy substituents may reduce bioavailability compared to hydroxylated analogs .
  • Synthetic Challenges : Positional isomerism (e.g., 2,4- vs. 3,4-substitution) complicates regioselective synthesis, requiring optimized catalysts and conditions .

Biological Activity

1-(2,4-Dimethoxyphenyl)-2,2,2-trifluoroethanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity and interaction with biological targets, making it a candidate for various pharmacological applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12F3O3\text{C}_{12}\text{H}_{12}\text{F}_3\text{O}_3

This structure includes a trifluoromethyl group (-CF₃) and two methoxy groups (-OCH₃) attached to a phenyl ring.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The trifluoromethyl group is known to enhance the binding affinity to molecular targets due to its electronegativity, which can influence the compound's biological efficacy.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thereby modulating biochemical pathways associated with inflammation and oxidative stress .
  • Neurotransmitter Modulation : Preliminary studies suggest potential interactions with neurotransmitter systems, possibly affecting GABA receptors and contributing to neuroprotective effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens. It may disrupt microbial cell membranes or inhibit essential metabolic processes.
  • Anticancer Effects : There is evidence suggesting that this compound can induce apoptosis in cancer cells through specific molecular pathways. Its structural similarity to other known anticancer agents supports this potential .
  • Cholinesterase Inhibition : Some studies have highlighted the compound's ability to inhibit cholinesterase enzymes, which may have implications in treating neurodegenerative diseases like Alzheimer's .

Case Studies

Several studies have investigated the biological activity of related compounds or derivatives of this compound:

  • Study on Anticancer Activity :
    • A study evaluated a series of trifluoromethylated compounds for their cytotoxic effects on cancer cell lines. Results indicated that compounds with similar structures exhibited significant inhibition of cell proliferation and induced apoptosis through mitochondrial pathways .
  • Neuroprotective Effects :
    • Research on the neuroprotective properties of phenolic compounds revealed that derivatives similar to this compound could protect neuronal cells from oxidative stress-induced damage .
  • Cholinesterase Inhibition :
    • A comparative analysis of cholinesterase inhibitors demonstrated that compounds with methoxy substitutions showed enhanced inhibitory activity against acetylcholinesterase (AChE), suggesting potential therapeutic applications in cognitive disorders .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Cholinesterase InhibitionSignificant inhibition of AChE
NeuroprotectiveProtection against oxidative stress

Q & A

Basic Research Questions

Q. How can researchers optimize the enzymatic reduction of 1-(2,4-dimethoxyphenyl)-2,2,2-trifluoroethanone to achieve high enantiomeric excess?

Enzymatic reduction using alcohol dehydrogenases (ADHs) requires optimization of enzyme loading, substrate concentration, and solvent systems. For ortho-substituted aryl trifluoroethanones, lower substrate concentrations (e.g., 100 mM) and prolonged reaction times (up to 50 hours) improve conversion rates due to steric hindrance. Enzymes like evo-1.1.200 exhibit superior selectivity for (S)-alcohols, while Ras-ADH favors (R)-enantiomers. Co-solvents such as 1,4-dioxane (10% v/v) enhance solubility and reaction efficiency .

Q. What analytical techniques are recommended for characterizing the hydrated form of this compound derivatives?

The hydrated geminal diol form, stabilized by electron-withdrawing trifluoromethyl and aryl groups, can be identified via 1^1H-NMR. Peaks corresponding to hydroxyl protons (δ 5.5–6.5 ppm) and diastereotopic methylene/methoxy groups confirm hydration. Complementary techniques like LC-MS or IR spectroscopy validate structural integrity and hydration kinetics .

Q. What synthetic routes are available for preparing this compound?

Common methods include Friedel-Crafts acylation of 1,3-dimethoxybenzene with trifluoroacetic anhydride or cross-coupling reactions using palladium catalysts. For example, Suzuki-Miyaura coupling of 2,4-dimethoxyphenylboronic acid with trifluoroacetyl precursors achieves high yields under mild conditions (e.g., Pd(PPh3_3)4_4, 1,4-dioxane/water, 100°C) .

Advanced Research Questions

Q. How do substituent positions (ortho vs. para) on the aryl ring influence the reactivity of trifluoroethanone derivatives in enzymatic reductions?

Ortho-substituents (e.g., bromine) introduce steric hindrance, slowing reaction kinetics by up to 50% compared to para-substituted analogs. This requires adjusted enzyme loadings (e.g., 20–30 mg/mL evo-1.1.200) and extended reaction times. Electronic effects from methoxy groups enhance substrate solubility but may reduce enzyme affinity due to polar interactions .

Q. What computational strategies are effective for predicting the inhibitory potential of this compound against acetylcholinesterase?

Molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) simulations can model the compound’s binding to the catalytic serine residue. Key parameters include ligand-protein binding energy, transition-state stabilization by the trifluoromethyl group, and π-π stacking with aromatic residues (e.g., Trp86 in hAChE). Experimental validation via kinetic assays (e.g., IC50_{50} determination) confirms computational predictions .

Q. How can researchers resolve contradictions in spectroscopic data for trifluoroethanone derivatives with similar substituents?

Discrepancies in 19^{19}F-NMR or IR spectra often arise from hydration equilibria or polymorphic crystal forms. Use variable-temperature NMR to track dynamic processes, and X-ray crystallography to resolve solid-state structures. For example, hydrated vs. anhydrous forms exhibit distinct 13^{13}C chemical shifts for the carbonyl carbon (δ 180–190 ppm vs. δ 170–175 ppm) .

Q. What role does solvent polarity play in the stability of this compound during storage?

Polar aprotic solvents (e.g., DMSO) stabilize the carbonyl group against nucleophilic attack, while protic solvents (e.g., methanol) promote hydration. Storage under anhydrous conditions (e.g., molecular sieves in THF) at −20°C minimizes degradation. Accelerated stability studies (40°C/75% RH) quantify decomposition pathways .

Q. Methodological Tables

Table 1. Enzymatic Reduction Conditions for this compound

ParameterOptimal ValueEnzyme UsedSelectivityReference
Substrate Conc.100 mMevo-1.1.200(S)-Alcohol
Reaction Time20–50 hRas-ADH(R)-Alcohol
Co-solvent10% 1,4-dioxaneBoth>99% ee

Table 2. Key Spectroscopic Signatures for Hydrated vs. Anhydrous Forms

Form1^1H-NMR (δ, ppm)13^{13}C-NMR (δ, ppm)IR (C=O, cm⁻¹)
Anhydrous3.85 (s, OCH3_3)178.51720
Hydrated (gem-diol)5.8 (s, OH), 4.2 (CH2_2)95.7 (C-OH)N/A

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-15-6-3-4-7(8(5-6)16-2)9(14)10(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMOFSKRLCGLIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399342
Record name 1-(2,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578-16-5
Record name 1-(2,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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